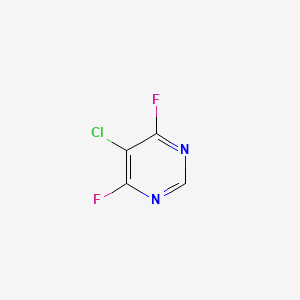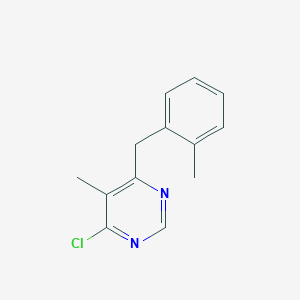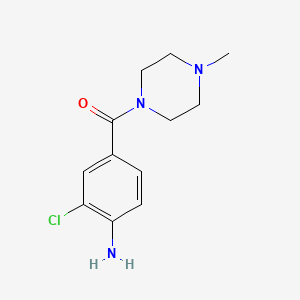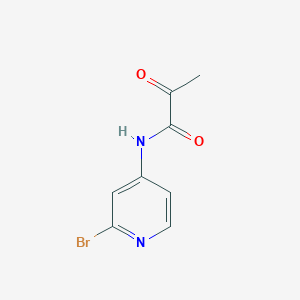![molecular formula C11H18N4O4S B13879502 4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)
4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide is an organic compound that features a nitro group, a sulfonamide group, and a dimethylamino propylamino substituent on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide typically involves a multi-step process:
Nitration: The nitration of benzenesulfonamide to introduce the nitro group at the 3-position.
Reaction Conditions
Nitration: This step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and avoid over-nitration.
Amidation: This step involves the reaction of the nitrated benzenesulfonamide with 3-(dimethylamino)propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product would be 4-[3-(Dimethylamino)propylamino]-3-aminobenzenesulfonamide.
Substitution: The products would vary depending on the nucleophile used but could include derivatives with different functional groups replacing the sulfonamide nitrogen.
Applications De Recherche Scientifique
4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections due to its sulfonamide group.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electron-donating and electron-withdrawing groups.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide involves its interaction with biological targets:
Molecular Targets: The compound can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects.
Pathways Involved: The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)propylamine: A related compound used as an intermediate in the synthesis of various chemicals.
N,N’-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide: Another compound with similar functional groups used in organic electronics.
Uniqueness
4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide is unique due to its combination of a nitro group, a sulfonamide group, and a dimethylamino propylamino substituent, which provides a balance of electron-donating and electron-withdrawing properties. This makes it versatile for applications in both medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C11H18N4O4S |
|---|---|
Poids moléculaire |
302.35 g/mol |
Nom IUPAC |
4-[3-(dimethylamino)propylamino]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H18N4O4S/c1-14(2)7-3-6-13-10-5-4-9(20(12,18)19)8-11(10)15(16)17/h4-5,8,13H,3,6-7H2,1-2H3,(H2,12,18,19) |
Clé InChI |
ZDZWHZMMXKAMJE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)



![[1-(Propylamino)cyclopentyl]methanol](/img/structure/B13879474.png)
![2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13879478.png)

![N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide](/img/structure/B13879484.png)
![N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13879492.png)


